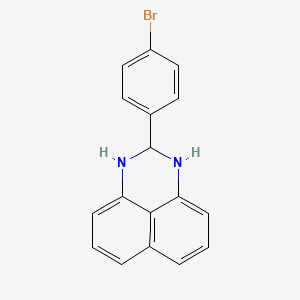

Hepln-13

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRRRCGJBGQBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982922 | |

| Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64369-13-7 | |

| Record name | NSC83712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Artemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and isolation of artemisinin, a Nobel Prize-winning achievement in phytochemistry and medicine. It details the historical context, the pivotal researchers involved, and the scientific methodologies that led to the identification and purification of one of the world's most effective antimalarial drugs.

Discovery: A Fusion of Ancient Knowledge and Modern Science

The discovery of artemisinin is a compelling narrative of perseverance and ingenuity, rooted in a secret Chinese military initiative, Project 523 . Launched on May 23, 1967, the project's primary objective was to find a cure for chloroquine-resistant malaria, which was devastating soldiers during the Vietnam War.[1][2][3]

A team of scientists, including the notable Professor Tu Youyou from the Institute of Chinese Materia Medica, was tasked with systematically screening traditional Chinese medicines.[1][2] The team meticulously reviewed over 2,000 herbal remedies and identified sweet wormwood (Artemisia annua, or qinghao in Chinese) as a promising candidate for treating the intermittent fevers characteristic of malaria.[2][4][5]

Early experiments with boiling water extracts of Artemisia annua yielded inconsistent and poor results. A critical breakthrough came when Tu Youyou consulted ancient medical texts, specifically the "Handbook of Prescriptions for Emergency Treatments" by Ge Hong, written around 400 AD.[6][7] The text described a remedy for intermittent fevers that involved soaking the qinghao in cold water and wringing out the juice to drink.[7]

This led Tu Youyou to hypothesize that the high temperatures used in conventional boiling extraction were destroying the active compound.[5][8] Consequently, her team developed a low-temperature extraction method using ether, which has a boiling point of 35°C.[3][7] This innovative approach resulted in an extract that demonstrated 100% efficacy in clearing Plasmodium parasites in infected mice and monkeys.[3][5][8]

The active compound, initially named qinghaosu, was successfully isolated in November 1972.[4][9] In a remarkable display of dedication and to ensure its safety, Tu Youyou and her colleagues were the first humans to test the new drug.[5][8] For her pivotal role in this discovery, Tu Youyou was a co-recipient of the 2015 Nobel Prize in Physiology or Medicine.[4]

Isolation and Purification of Artemisinin

The isolation of pure, crystalline artemisinin from the crude extract of Artemisia annua is a multi-step process involving extraction, purification, and crystallization.

Extraction

The initial and most critical step is the extraction of artemisinin from the dried leaves of the plant. While Tu Youyou's pioneering work utilized ether, various solvents have since been employed to optimize the extraction yield.

Experimental Protocol: Solvent Extraction

-

Preparation of Plant Material: The leaves of Artemisia annua are dried and ground into a fine powder to maximize the surface area for solvent interaction.

-

Solvent Selection: A non-polar solvent such as hexane, petroleum ether, or ethanol is chosen.[10][11] The plant powder is added to the solvent in a specific ratio, for example, 1:6 w/v (weight of plant material to volume of solvent).[12]

-

Extraction: The mixture is agitated for a defined period to allow the artemisinin to dissolve into the solvent. This can be performed at room temperature or with gentle heating, depending on the solvent's boiling point.

-

Filtration: The solid plant material is separated from the solvent (now a crude extract) by filtration.

-

Solvent Evaporation: The solvent is removed from the crude extract, typically using a rotary evaporator under reduced pressure, to yield a concentrated, often greenish, semi-solid residue.[12]

Purification

The crude extract contains a mixture of compounds, including chlorophyll and other plant metabolites. Several purification techniques are employed to isolate artemisinin.

Experimental Protocol: Purification of Crude Extract

-

Adsorption Treatment: The crude extract is redissolved in a suitable solvent, and an adsorbent material like powdered charcoal or clay is added.[10][12] These adsorbents help remove pigments like chlorophyll and other impurities. The mixture is stirred and then filtered to remove the adsorbent.

-

Liquid-Liquid Extraction (Optional): This technique can be used to partition artemisinin from the crude extract. For instance, artemisinin can be extracted from a hexane solution into acetonitrile, leaving behind less polar impurities.[11]

-

Recrystallization: This is a crucial step for obtaining high-purity artemisinin.

-

The partially purified extract is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, such as a 95% ethanol-water azeotrope.[11]

-

The solution is allowed to cool slowly. As the solution cools, the solubility of artemisinin decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent.

-

The process may be repeated multiple times to achieve the desired purity.[11]

-

-

Chromatography: For very high purity, column chromatography can be employed as a final polishing step.

Quantitative Data

The yield of artemisinin from Artemisia annua can vary significantly based on the plant variety, growing conditions, and the extraction and purification methods employed.

| Extraction Method | Solvent | Reported Yield (%) | Reference |

| Maceration | Hexane | 0.039 | [13] |

| Maceration | Ethanol (48h) | 0.038 | [13] |

| Ultrasonic Extraction | Ethyl Acetate | 0.022 | [13][14] |

| Soxhlet Extraction | Trichloromethane | 0.487 | [14] |

| Supercritical CO2 | - | 0.054 | [13][14] |

| Various Solvents | Hexane, 95% Ethanol, Isopropanol | 0.062 - 0.066 | [14] |

Note: Yields are often reported as a percentage of the dry weight of the plant material.

Visualizing the Process and Mechanism

Artemisinin Isolation Workflow

Caption: Workflow for the extraction and purification of artemisinin.

Proposed Antimalarial Mechanism of Action

The antimalarial activity of artemisinin is attributed to its unique 1,2,4-trioxane ring.[15]

Caption: Heme-mediated activation of artemisinin leading to parasite death.

The mechanism involves the heme-mediated decomposition of the endoperoxide bridge.[16] This process generates highly reactive carbon-centered free radicals that alkylate and damage essential parasite proteins and biomolecules, ultimately leading to the death of the parasite.[16][17] Additionally, artemisinin may disrupt calcium homeostasis within the parasite by affecting the sarco/endoplasmic reticulum calcium ATPase (PfATP6).[17]

Beyond its antimalarial properties, artemisinin and its derivatives have demonstrated anti-inflammatory and immunoregulatory effects, influencing signaling pathways such as NF-kB, Nrf2, Jak/STAT, and mTOR.[18][19]

References

- 1. Project 523 - Wikipedia [en.wikipedia.org]

- 2. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. laskerfoundation.org [laskerfoundation.org]

- 4. britannica.com [britannica.com]

- 5. nobelprize.org [nobelprize.org]

- 6. worldscientific.com [worldscientific.com]

- 7. scispace.com [scispace.com]

- 8. immpressmagazine.com [immpressmagazine.com]

- 9. nobelprize.org [nobelprize.org]

- 10. researchgate.net [researchgate.net]

- 11. mmv.org [mmv.org]

- 12. matec-conferences.org [matec-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Artemisinin - Wikipedia [en.wikipedia.org]

- 16. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis Pathway and Chemical Properties of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and chemical properties of acetylsalicylic acid, commonly known as aspirin. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Properties of Acetylsalicylic Acid

Acetylsalicylic acid is a white, crystalline, weakly acidic substance.[1][2] It is an acetyl derivative of salicylic acid.[1][2] While stable in dry air, it gradually hydrolyzes in the presence of moisture to yield salicylic and acetic acids, which can result in a faint vinegary odor in formulations with high concentrations of aspirin.[1]

Quantitative Physicochemical Data

| Property | Value | Conditions |

| Melting Point | 136 °C (277 °F) | Rapid Heating |

| Boiling Point | ~140 °C (284 °F) | Decomposes |

| Acid Dissociation Constant (pKa) | 3.5 | 25 °C (77 °F) |

| Solubility in Water | 3.33 mg/mL (1 in 300) | 25 °C (77 °F) |

| 10 mg/mL (1 in 100) | 37 °C (100 °F) | |

| Solubility in Ethanol | 200 mg/mL (1 in 5) | - |

| Solubility in Chloroform | 58.8 mg/mL (1 in 17) | - |

Data compiled from multiple sources.[1][3]

Synthesis of Acetylsalicylic Acid

The most common laboratory and industrial synthesis of aspirin is through the esterification of salicylic acid with acetic anhydride.[1] This reaction involves the acetylation of the phenolic hydroxyl group of salicylic acid.[4] An acid catalyst, such as sulfuric acid or phosphoric acid, is typically used to increase the reaction rate.[1][4]

Synthesis Pathway

The synthesis proceeds via the nucleophilic attack of the phenolic hydroxyl group of salicylic acid on the electrophilic carbonyl carbon of acetic anhydride. The reaction is catalyzed by the protonation of a carbonyl oxygen in acetic anhydride, which increases its electrophilicity.

Caption: Synthesis of Aspirin via Acid-Catalyzed Esterification.

Experimental Protocols

I. Synthesis of Acetylsalicylic Acid

This protocol details the synthesis of aspirin from salicylic acid and acetic anhydride.

Materials:

-

Salicylic acid

-

Acetic anhydride

-

Concentrated (85%) phosphoric acid or concentrated sulfuric acid

-

Deionized water

-

Ethanol

-

50 mL or 125 mL Erlenmeyer flask

-

Graduated cylinders

-

Hot plate and water bath

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Weigh approximately 2.0 grams of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[5]

-

In a fume hood, add 5.0 mL of acetic anhydride to the flask, ensuring to wash down any salicylic acid crystals on the flask walls.[5]

-

Carefully add 5-8 drops of concentrated (85%) phosphoric acid or concentrated sulfuric acid to the mixture to act as a catalyst.[5][6]

-

Gently swirl the flask to mix the reactants.

-

Heat the flask in a warm water bath (70-80 °C) for approximately 10-15 minutes to complete the reaction.[7][8]

-

Remove the flask from the water bath and, while still warm, cautiously add 1-2 mL of deionized water dropwise to the mixture to hydrolyze any excess acetic anhydride.[5][7] Be aware that this reaction is exothermic and may cause spattering.

-

Add approximately 20 mL of cold deionized water to the flask and cool it in an ice bath to induce crystallization of the aspirin.[5] Scratching the inside of the flask with a glass stirring rod can help initiate crystallization if it is slow to start.[5]

-

Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.[1]

-

Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.[5]

-

Allow the crystals to dry on the filter paper.

II. Purification by Recrystallization

This procedure purifies the crude aspirin to yield a product with a higher purity.

Materials:

-

Crude aspirin

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude aspirin to a 50 mL Erlenmeyer flask.

-

Add a minimal amount of warm ethanol (approximately 3-4 mL) to dissolve the crystals.[1][7] If necessary, gently warm the mixture on a hot plate to facilitate dissolution.

-

Once the aspirin is dissolved, add approximately 13-15 mL of warm water to the solution.[1][7]

-

Cover the flask and allow it to cool slowly to room temperature. Crystals of pure aspirin should form.

-

To maximize the yield, place the flask in an ice bath for about 10 minutes to complete the crystallization process.[7]

-

Collect the purified aspirin crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the purified crystals, weigh them, and calculate the percent yield.

III. Purity Analysis

A. Melting Point Determination:

-

Place a small amount of the dry, purified aspirin in a capillary tube.

-

Use a melting point apparatus to slowly heat the sample (approximately 1-2 °C per minute).[9]

-

Record the temperature range from when the first liquid appears to when the entire sample has melted.

-

Pure aspirin has a sharp melting point of approximately 136 °C.[10] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

B. Ferric Chloride Test for Salicylic Acid: This test is used to detect the presence of unreacted salicylic acid, which contains a phenolic hydroxyl group.

-

Prepare three test tubes. In the first, place a few crystals of salicylic acid. In the second, place a few crystals of your synthesized aspirin. The third will serve as a control.

-

Add 1 mL of ethanol to each test tube to dissolve the solids.

-

Add 1-2 drops of a 1% ferric chloride (FeCl₃) solution to each test tube and observe the color.[1][11]

-

A purple color indicates the presence of a phenolic group, signifying that unreacted salicylic acid is present in your sample. A pure sample of aspirin should not produce this color change.

Experimental Workflow Diagram

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. essaycompany.com [essaycompany.com]

- 5. bellevuecollege.edu [bellevuecollege.edu]

- 6. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 7. chem21labs.com [chem21labs.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. LAB1 [intro.chem.okstate.edu]

- 10. savemyexams.com [savemyexams.com]

- 11. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

Early In Vitro Studies of Aspirin (Acetylsalicylic Acid): A Technical Guide

Introduction

Aspirin, or acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for over a century for its analgesic, antipyretic, and anti-inflammatory properties. Its mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes, has been the subject of extensive in vitro research. This guide provides a technical overview of the core in vitro studies that have elucidated aspirin's primary mechanism of action, complete with quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Aspirin's primary therapeutic effects are mediated through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][5][6] Aspirin acetylates a serine residue in the active site of the COX enzymes, which irreversibly blocks their activity.[3][7] While aspirin inhibits both COX-1 and COX-2, it is significantly more potent in inhibiting COX-1.[1]

Quantitative Data Summary

The inhibitory activity of aspirin on COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of aspirin required to inhibit 50% of the enzyme's activity.

| Enzyme | Cell/System | IC50 (µM) | Reference |

| COX-1 | Washed Human Platelets | 1.3 ± 0.5 | [8] |

| COX-2 | Human Recombinant | >100 | [9] |

| COX-1 | Purified Ovine | ~70 | [8] |

| COX-2 | Human Whole Blood Assay | >1000 | [10] |

In cell-based assays, aspirin has been shown to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator. For instance, in porcine alveolar macrophages, 3 mM aspirin significantly mitigated the lipopolysaccharide (LPS)-induced production of PGE2.[11] In human colonic mucosa, oral administration of 325 mg of aspirin per day led to a significant decrease in PGE2 concentrations.[12]

Experimental Protocols

1. In Vitro COX Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]

-

Materials:

-

COX-1 (ovine) or COX-2 (recombinant human) enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

TMPD (colorimetric substrate)

-

Arachidonic acid (substrate)

-

Aspirin (inhibitor)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.[13]

-

Add 10 µL of various concentrations of aspirin (or vehicle control) to the respective wells.

-

Incubate the plate for 5 minutes at 25°C.[13]

-

To initiate the reaction, add 20 µL of arachidonic acid to all wells.[13]

-

Immediately following the addition of arachidonic acid, add 20 µL of the colorimetric substrate solution (TMPD).[13]

-

Incubate the plate for an additional 2 minutes at 25°C.[13]

-

Read the absorbance at 590 nm using a microplate reader.[13]

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of inhibitor) / Absorbance of control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the aspirin concentration.

-

2. Prostaglandin E2 (PGE2) Production Assay in Cell Culture

This assay measures the amount of PGE2 produced by cells in response to an inflammatory stimulus, and the inhibitory effect of aspirin.

-

Materials:

-

Cell line (e.g., porcine alveolar macrophages, human neuronal cells)

-

Cell culture medium

-

Lipopolysaccharide (LPS) or Interleukin-1beta (IL-1β) as an inflammatory stimulus

-

Aspirin

-

PGE2 ELISA kit

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of aspirin for a specified time (e.g., 30 minutes).[11]

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/ml LPS) for a designated period (e.g., 12 hours).[11]

-

Collect the cell culture supernatants.

-

Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[11]

-

The amount of PGE2 produced is then compared between the control (stimulated, no aspirin) and aspirin-treated groups to determine the inhibitory effect of aspirin.

-

Signaling Pathways and Workflows

Arachidonic Acid Cascade and Aspirin's Site of Action

The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the inhibitory action of aspirin on the COX enzymes.

Caption: Aspirin inhibits the COX enzymes, blocking prostaglandin synthesis.

Experimental Workflow for In Vitro COX Inhibition Assay

This diagram outlines the key steps in a typical in vitro COX inhibition assay.

References

- 1. ahajournals.org [ahajournals.org]

- 2. creatingtechnology.org [creatingtechnology.org]

- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 4. (Open Access) History of aspirin and its mechanism of action (1990) | John R. Vane | 186 Citations [scispace.com]

- 5. Anti-inflammatory effects of chronic aspirin on brain arachidonic acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aspirin inhibits lipopolysaccharide-induced COX-2 expression and PGE2 production in porcine alveolar macrophages by modulating protein kinase C and protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of aspirin on prostaglandin E2 and leukotriene B4 production in human colonic mucosa from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

An In-depth Technical Guide on the In Vivo Preliminary Data of Osimertinib (AZD9291)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo data for Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is designed to selectively and irreversibly inhibit both EGFR-sensitizing and T790M resistance mutations while sparing wild-type EGFR.[1][2]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that covalently binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][4] This irreversible binding blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4][5] A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR (e.g., L858R, exon 19 deletion, and the T790M resistance mutation) over wild-type EGFR, which is believed to contribute to its favorable safety profile.[3][4]

dot

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

In Vivo Efficacy Data

Osimertinib has demonstrated significant antitumor activity in various preclinical in vivo models, including cell line-derived xenografts and transgenic mouse models.

2.1. Xenograft Models

Studies have consistently shown that once-daily oral dosing of Osimertinib leads to profound, dose-dependent tumor regression in xenograft models harboring EGFR-sensitizing mutations (e.g., PC-9 with exon 19 deletion) and the T790M resistance mutation (e.g., H1975 with L858R/T790M).[6][7] Significant tumor shrinkage has been observed at doses as low as 2.5 mg/kg/day.[6]

| Cell Line | EGFR Mutation | Model Type | Dose (mg/kg/day) | Treatment Duration | Outcome | Reference |

| PC-9 | ex19del | Subcutaneous Xenograft | 2.5 - 5 | 14 days | Significant tumor regression | [6] |

| H1975 | L858R/T790M | Subcutaneous Xenograft | 1, 5, 25 | 14 days | Dose-dependent tumor regression | [6] |

| PC-9VanR | ex19del/T790M | Subcutaneous Xenograft | 5 | 14 days | Tumor shrinkage | [6] |

| H3255 | L858R | Subcutaneous Xenograft | 5 | 14 days | Tumor shrinkage | [6] |

| PC-9 | ex19del | Subcutaneous Xenograft | 10 | 9 days | Tumor regression | [8] |

2.2. Transgenic Models

In tetracycline-inducible transgenic mouse models that develop lung adenocarcinomas driven by EGFRL858R or EGFRL858R+T790M, Osimertinib treatment resulted in profound and sustained tumor regression.[2][6]

Pharmacokinetics (PK)

Preclinical and clinical studies have characterized the pharmacokinetic profile of Osimertinib.

3.1. Preclinical PK Parameters

In preclinical models, Osimertinib is orally bioavailable.[9] The main metabolic pathways involve oxidation, primarily by CYP3A enzymes, and dealkylation.[10][11] Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified in plasma.[10]

3.2. Clinical PK Parameters

In patients with non-small cell lung cancer (NSCLC), Osimertinib exhibits dose-proportional pharmacokinetics over a range of 20 to 240 mg.[10][12]

| Parameter | Value | Patient Population | Reference |

| Tmax (Median) | 6 hours (range: 3-24) | Cancer Patients | [10] |

| Accumulation (at steady state) | ~3-fold | Cancer Patients | [12] |

| Time to Steady State | ~15 days | Cancer Patients | [12] |

| Mean Half-life (t1/2) | 48 hours | Cancer Patients | [12] |

| Oral Clearance (CL/F) | 14.3 L/h | Cancer Patients | [12] |

Experimental Protocols

4.1. In Vivo Xenograft Efficacy Studies

-

Animal Models: Immune-compromised mice (e.g., nude mice) are typically used.[13]

-

Cell Implantation: Human NSCLC cells (e.g., PC-9, H1975) are subcutaneously injected into the flank of the mice.[6]

-

Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., ~300 mm³) before treatment initiation.[8]

-

Treatment: Osimertinib is administered orally, once daily, at specified doses.[6][13] A vehicle control group is included for comparison.[13]

-

Monitoring: Tumor volumes are measured regularly using calipers.[13] Body weight is also monitored to assess toxicity.[13]

-

Endpoint: Studies may be terminated after a fixed duration (e.g., 14 days), or when tumors in the control group reach a predetermined size.[6] At the end of the study, tumors are excised and weighed.[13]

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="End of Study", fontcolor="#202124"]; G -> H; }

References

- 1. Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 6. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Mavacamten in Animal Models of Hypertrophic Cardiomyopathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the excessive myosin-actin cross-bridge formation that leads to hypercontractility, impaired relaxation, and increased energy expenditure in the heart.[1] By normalizing sarcomeric function, Mavacamten has shown potential in preclinical and clinical settings to alleviate the hallmarks of HCM, including left ventricular outflow tract (LVOT) obstruction, diastolic dysfunction, and cardiac hypertrophy.[2][3][4] These application notes provide a detailed guide for the use of Mavacamten in established animal models of HCM, summarizing key quantitative data and providing experimental protocols to aid in the design and execution of preclinical studies.

Mechanism of Action

Mavacamten modulates the function of β-cardiac myosin heavy chain, the motor protein responsible for cardiac muscle contraction. In HCM, mutations in sarcomeric proteins often lead to a state of hypercontractility. Mavacamten works by stabilizing an energy-sparing, "off-actin" state of the myosin heads, thereby reducing the number of myosin heads available to interact with actin.[3] This targeted inhibition of the myosin ATPase activity leads to a reduction in the force of contraction, improvement in diastolic relaxation, and a decrease in the overall energy consumption of the heart muscle.[2][3]

Animal Models of Hypertrophic Cardiomyopathy

Several genetically engineered animal models have been developed to recapitulate the pathophysiology of human HCM. These models are crucial for evaluating the efficacy and mechanism of action of novel therapeutic agents like Mavacamten.

1. Transgenic Mouse Models:

-

MYH7 R403Q Mutation: Mice heterozygous for a missense mutation in the α-myosin heavy chain gene (the murine equivalent of the human β-myosin heavy chain gene, MYH7) at arginine 403 (R403Q) exhibit key features of HCM, including cardiac hypertrophy, myocyte disarray, and fibrosis.[5]

-

Cardiac Troponin T (cTnT) Mutations (R92W and R92L): Transgenic mice expressing mutant cTnT (R92W or R92L) develop a phenotype consistent with HCM, providing another relevant model for preclinical testing.[6]

-

N47K-Myosin Regulatory Light Chain Mutation: This model expresses a mutation in the cardiac myosin regulatory light chain and is used to study the effects of Mavacamten on myofilament function.

2. Large Animal Model: Yucatan Mini-Pig with MYH7 R403Q Mutation:

-

This model offers a closer physiological and anatomical resemblance to the human heart.[5] Yucatan mini-pigs with the MYH7 R403Q mutation develop a non-obstructive form of HCM characterized by hypercontractility, diastolic dysfunction, and cardiac hypertrophy.[5][7][8]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of Mavacamten and its analog, MYK-581, in animal models of HCM.

Table 1: Effects of a Mavacamten Analog (MYK-581) on Cardiac Function in a Mini-Pig Model of Non-Obstructive HCM (MYH7 R403Q)

| Parameter | Control (Untreated) | MYK-581 Treated | Change with Treatment |

| Cardiac Structure & Function | |||

| Left Ventricular Ejection Fraction (%) | 65 ± 2 | 59 ± 2 | ↓ |

| Left Ventricular Mass (g) | 66 ± 5 | 51 ± 4 | ↓ |

| Left Atrial Volume (mL) | 29 ± 4 | 16 ± 1 | ↓ |

| Hemodynamics | |||

| Left Ventricular End-Diastolic Pressure (mmHg) | 23 ± 4 | 9 ± 1 | ↓ |

| Left Ventricular Stiffness (mmHg/mL) | 3.5 ± 0.3 | 1.3 ± 0.2 | ↓ |

| Time Constant of Relaxation (Tau, ms) | 71 ± 5 | 45 ± 3 | ↓ |

| Cardiac Biomarkers & Histology | |||

| Extracellular Volume (%) | 32 ± 2 | 27 ± 1 | ↓ |

| Mortality (%) | 37.9 | 9.0 | ↓ |

Data adapted from a study on the chronic effects of MYK-581 in a mini-pig model of HCM.[9] Values are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Oral Administration of Mavacamten in a Mouse Model of HCM

This protocol is based on a study using transgenic mice with cardiac troponin T mutations (R92W and R92L).[6]

Objective: To evaluate the long-term efficacy of Mavacamten in preventing or reversing the HCM phenotype in a transgenic mouse model.

Materials:

-

Transgenic mice with an HCM-causing mutation (e.g., cTnT R92W or R92L) and wild-type littermate controls.

-

Mavacamten (MYK-461).

-

Drinking water.

-

Echocardiography system with a high-frequency transducer for small animals.

-

Histology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain).

-

Biomarker analysis kits (e.g., for NT-proBNP).

Procedure:

-

Animal Housing and Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimation period of at least one week before the start of the experiment.

-

Drug Preparation and Administration:

-

Prepare a stock solution of Mavacamten.

-

Administer Mavacamten in the drinking water to achieve a target dose of approximately 0.83 mg/kg/day.[6] The concentration in the water should be calculated based on the average daily water consumption of the mice.

-

The treatment duration can be long-term, for instance, 6 months, starting from a young age (e.g., two months) to assess the prevention of disease progression.[6]

-

-

Monitoring:

-

Monitor the body weight and general health of the animals regularly.

-

Measure water consumption to ensure consistent drug intake.

-

-

Echocardiographic Analysis:

-

Perform echocardiography at baseline and at regular intervals throughout the study (e.g., monthly).

-

Anesthetize mice lightly (e.g., with isoflurane) and acquire M-mode and 2D images of the left ventricle.

-

Measure parameters such as left ventricular internal dimension at end-diastole and end-systole, interventricular septal thickness, posterior wall thickness, and calculate fractional shortening and ejection fraction.

-

-

Biomarker Analysis:

-

Collect blood samples at the end of the study.

-

Measure plasma levels of cardiac biomarkers such as NT-proBNP.

-

-

Histological Analysis:

-

At the end of the study, euthanize the animals and excise the hearts.

-

Fix the hearts in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the hearts and perform hematoxylin and eosin staining to assess myocyte hypertrophy and disarray.

-

Use Masson's trichrome staining to evaluate the extent of cardiac fibrosis.[2]

-

Protocol 2: Acute and Chronic Administration of a Mavacamten Analog (MYK-581) in a Mini-Pig Model of HCM

This protocol is based on studies using a Yucatan mini-pig model with the MYH7 R403Q mutation.[7][9]

Objective: To assess the acute and chronic effects of a Mavacamten analog on cardiac hemodynamics and function in a large animal model of HCM.

Materials:

-

Yucatan mini-pigs with a heterozygous MYH7 R403Q mutation and wild-type controls.[5][7]

-

Mavacamten analog (MYK-581).

-

Vehicle for oral and intravenous administration.

-

Cardiac magnetic resonance (CMR) imaging equipment.

-

Invasive hemodynamic monitoring system (pressure-volume loop analysis).

-

Dobutamine for cardiac stress testing.

Procedure:

A. Acute Study:

-

Animal Preparation: Anesthetize the mini-pigs and perform surgical instrumentation for invasive hemodynamic monitoring (e.g., placement of a pressure-volume catheter in the left ventricle).

-

Baseline Measurements: Acquire baseline hemodynamic data, including cardiac output, left ventricular pressure-volume loops to assess contractility (e.g., preload recruitable stroke work) and diastolic function (e.g., end-diastolic pressure-volume relationship).

-

Drug Administration: Administer MYK-581 intravenously (IV).

-

Post-Dose Measurements: Continuously monitor hemodynamic parameters and repeat the full assessment at a specified time point post-dose (e.g., 2 hours).[6]

-

Cardiac Stress Test: Perform a dobutamine stress test (e.g., 10 µg/kg/min IV) before and after MYK-581 administration to evaluate cardiac reserve.[7]

B. Chronic Study:

-

Animal Groups: Randomly assign young MYH7 R403Q mini-pigs to a treatment group (daily oral MYK-581) and a control group (vehicle).[9]

-

Drug Administration: Administer MYK-581 orally once daily for a chronic period (e.g., 14 weeks).[9] The specific oral dose should be determined based on pharmacokinetic studies to achieve therapeutic plasma concentrations.

-

Cardiac Magnetic Resonance (CMR) Imaging:

-

Perform CMR at baseline and at the end of the treatment period.

-

Assess left ventricular mass, volumes, ejection fraction, and left atrial volume.

-

Perform T1 mapping and calculate extracellular volume to assess diffuse myocardial fibrosis.[9]

-

-

Invasive Hemodynamics: At the end of the study, perform terminal invasive hemodynamic assessments as described in the acute study protocol.

-

Tissue Analysis: After euthanasia, collect cardiac tissue for histological and biomechanical analysis of skinned muscle fibers.[9]

Conclusion

Mavacamten represents a targeted therapeutic approach for HCM with a well-defined mechanism of action. The use of relevant animal models, such as the transgenic mouse and the Yucatan mini-pig models, is essential for elucidating its full therapeutic potential and for guiding clinical development. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development. Careful study design, including appropriate choice of animal model, dosing regimen, and endpoints, will be critical for advancing our understanding of Mavacamten and its role in the treatment of hypertrophic cardiomyopathy.

References

- 1. Hypertrophic Cardiomyopathy with Special Focus on Mavacamten and Its Future in Cardiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of Mavacamten on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Heterozygous MYH7 R403Q mutation impairs left atrial mitochondrial function in a Yucatan mini-pig model of genetic non-obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Research Portal [iro.uiowa.edu]

- 8. Heterozygous MYH7 R403Q mutation impairs left atrial mitochondrial function in a Yucatan mini-pig model of genetic nonobstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Rapamycin (Sirolimus)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rapamycin (also known as Sirolimus) is a macrolide compound that is a highly specific and potent inhibitor of the mammalian target of rapamycin (mTOR).[1][2] By forming a complex with the intracellular receptor FKBP12, Rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), a central kinase that regulates cell growth, proliferation, metabolism, and autophagy.[1][2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and diabetes.[4] These notes provide guidelines for the use of Rapamycin in preclinical research, including dosage recommendations for in vitro and in vivo models, and detailed protocols for key experimental assays.

Dosage and Administration Guidelines

In Vitro Applications

Rapamycin is used in cell culture to study the effects of mTORC1 inhibition. The effective concentration can vary significantly depending on the cell type and the duration of the experiment.

Table 1: Recommended Rapamycin Concentrations for In Vitro Studies

| Concentration Range | Typical Incubation Time | Application Notes & Key Observations |

| 0.5 nM - 20 nM | 24 - 72 hours | Inhibition of mTORC1 signaling (e.g., decreased phosphorylation of S6K). Often sufficient for observing phenotypic changes in sensitive cell lines.[5][6] |

| 20 nM - 100 nM | 24 - 72 hours | Commonly used concentration for assessing effects on cell proliferation and autophagy.[2][5] May induce G1 cell cycle arrest.[2] |

| 100 nM - 1 µM | 24 - 72 hours | Used for cell lines that are less sensitive or to achieve maximal mTORC1 inhibition. Higher concentrations may be required to observe effects on cell viability.[5][6] |

Note: It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.

In Vivo Applications

In animal models, particularly mice, Rapamycin dosage and administration route are critical for achieving desired systemic effects while minimizing toxicity.

Table 2: Common Rapamycin Dosages for In Vivo (Mouse) Studies

| Dosage Range (mg/kg/day) | Administration Route | Vehicle/Formulation | Application Notes & Key Observations |

| 1 - 5 mg/kg/day | Intraperitoneal (IP) Injection | 5% PEG 400, 5% Tween 80 in sterile water[7] | Commonly used for systemic mTOR inhibition. Dosing can be daily or on alternate days. |

| 4 - 8 mg/kg/day | Intraperitoneal (IP) Injection | 5% PEG 400, 5% Tween 80 in sterile water | Higher doses used in short-term studies or in specific disease models to achieve robust pathway inhibition.[8][9] |

| 14 - 42 ppm in diet | Oral (in feed) | Microencapsulated Rapamycin in chow | For long-term studies, providing sustained drug exposure.[10] 42 ppm is equivalent to ~7 mg/kg/day for a 30g mouse.[11] |

Note: The vehicle control should consist of the same formulation without Rapamycin.[7] Always monitor animal weight and health status during treatment.

Signaling Pathway

Rapamycin inhibits mTORC1, which is a key regulator of protein synthesis. It integrates signals from growth factors (via the PI3K/Akt pathway) and nutrients. Activated mTORC1 phosphorylates downstream targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), leading to increased translation and cell growth.[3][12]

Experimental Protocols

Preparation of Rapamycin Stock and Working Solutions

Materials:

-

Rapamycin powder (MW: 914.17 g/mol )[13]

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium or PBS

Protocol:

-

Stock Solution (10 mM):

-

To prepare a 10 mM stock solution, dissolve 9.14 mg of Rapamycin powder in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year.[13]

-

-

Working Solution:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution to the desired final concentration using sterile cell culture medium. For example, to make a 100 nM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution.

-

Mix well by inverting the tube or gentle vortexing before adding to the cells.

-

Cell Viability Assessment using MTT Assay

This protocol determines the effect of Rapamycin on cell proliferation and viability.

Materials:

-

96-well flat-bottom plates

-

Cells of interest

-

Complete culture medium

-

Rapamycin working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.[14]

-

Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

-

Treatment: Add various concentrations of Rapamycin to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[2][14]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

Western Blot Analysis of mTOR Pathway Activity

This protocol is used to detect changes in the phosphorylation status of mTORC1 downstream targets, such as S6K1 and 4E-BP1.

Materials:

-

Cells treated with Rapamycin

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)[15]

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Protocol:

-

Sample Preparation:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.[4]

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[4]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.[4]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The levels of phosphorylated proteins are typically normalized to the total protein levels.

-

Experimental Workflow Visualization

References

- 1. Rapamycin | mTOR | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]

- 8. researchgate.net [researchgate.net]

- 9. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. goldbio.com [goldbio.com]

- 14. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapamycin-insensitive mTORC1 activity controls eIF4E:4E-BP1 binding - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for Isoniazid Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (INH) is a cornerstone in the treatment of tuberculosis (TB). Accurate quantification of Isoniazid in various matrices, such as plasma, urine, and pharmaceutical formulations, is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control. This document provides detailed protocols and comparative data for three common analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described, allowing for a direct comparison of their sensitivity, range, and precision.

Table 1: HPLC Method Performance

| Parameter | Reported Value |

| Linearity Range | 0.5 - 50 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Accuracy | 98.5% - 101.2% |

| Precision (%RSD) | < 2.0% |

| Recovery | 97.8% - 102.5% |

Table 2: LC-MS/MS Method Performance

| Parameter | Reported Value |

| Linearity Range | 1.0 - 5000 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy | 95.7% - 104.3% |

| Precision (%RSD) | < 5.0% |

| Recovery | > 92% |

Table 3: UV-Visible Spectrophotometry Method Performance

| Parameter | Reported Value |

| Linearity Range | 2 - 12 µg/mL |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.78 µg/mL |

| Molar Absorptivity | 1.1 x 10⁴ L mol⁻¹ cm⁻¹ |

| Sandell's Sensitivity | 0.012 µg cm⁻² |

Experimental Workflows and Pathways

The following diagrams illustrate the general experimental workflow for Isoniazid quantification and its mechanism of action.

Caption: General experimental workflow for Isoniazid quantification.

Staurosporine for High-Throughput Screening Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staurosporine, a natural alkaloid isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases.[1][2][3] Its ability to bind to the ATP-binding site of a wide range of kinases makes it an invaluable tool in high-throughput screening (HTS) for the discovery and characterization of novel kinase inhibitors.[4][5] Furthermore, Staurosporine is widely used as a reliable positive control for inducing apoptosis in a variety of cell lines, making it a crucial reagent in cell-based HTS assays for anticancer drug discovery.[2][6][7]

These application notes provide detailed protocols for the use of Staurosporine in both biochemical and cell-based high-throughput screening assays.

Biochemical Assays: Protein Kinase Inhibition

Staurosporine's primary mechanism of action is the competitive inhibition of the ATP-binding site on protein kinases.[4][8] This property is leveraged in biochemical HTS assays to identify new kinase inhibitors.

Data Presentation: Staurosporine Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) of Staurosporine against a panel of common protein kinases. This data is essential for designing kinase inhibition assays and for comparing the potency of test compounds.

| Kinase Target | IC50 (nM) |

| Protein Kinase C (PKC)α | 2[9][10] |

| Protein Kinase C (PKC)γ | 5[9][10] |

| Protein Kinase C (PKC)η | 4[9][10] |

| Protein Kinase A (PKA) | 15[3][10] |

| c-Fgr | 2[3] |

| Phosphorylase kinase | 3[3] |

| Myosin light chain kinase (MLCK) | 21[10] |

| CaM Kinase II | 20[10][11] |

| p60v-src | 6[11] |

Experimental Protocol: Protein Kinase C (PKC) Inhibition Assay

This protocol describes a radiometric assay for measuring the inhibition of PKC activity, a common target for Staurosporine. The assay measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate peptide.

Materials:

-

Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl₂.

-

[γ-³²P]ATP

-

75 mM MgCl₂

-

500 µM ATP in ADB

-

Protein Kinase C (PKC) enzyme

-

PKC substrate peptide

-

PKC lipid activator (phosphatidylserine and diglycerides)

-

Staurosporine (1 mM stock in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail and counter

Procedure:

-

Prepare Reagents:

-

Dilute [γ-³²P]ATP with 75 mM MgCl₂ and 500 µM ATP in ADB.

-

Reconstitute Staurosporine in DMSO to a final concentration of 1 mM. Further dilute in ADB to desired concentrations.

-

Sonicate the lipid activator on ice for at least one minute before use.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add the following in order:

-

10 µl of the substrate cocktail.

-

10 µl of the lipid activator.

-

10 µl of the PKC enzyme (10-25 ng).

-

10 µl of diluted Staurosporine or test compound.

-

10 µl of the [γ-³²P]ATP mixture.

-

-

Adjust the final volume to 60 µl with ADB.

-

-

Incubation: Incubate the reaction mixture for 10 minutes at 30°C.

-

Termination and Washing:

-

Spot 25 µl of the reaction mixture onto the center of a P81 phosphocellulose paper square.

-

Wash the paper squares five times for five minutes each with 0.75% phosphoric acid.

-

Wash once with acetone.

-

-

Detection:

-

Transfer the assay squares to a scintillation vial.

-

Add 5 ml of scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

Compare the counts per minute (CPM) of the enzyme samples to the background control (no enzyme).

-

Experimental Workflow: High-Throughput Kinase Inhibition Assay

Caption: Workflow for a typical high-throughput kinase inhibition screening assay.

Cell-Based Assays: Apoptosis Induction and Cell Viability

Staurosporine is a well-established inducer of apoptosis in a multitude of cell types.[6][7][12] This makes it an indispensable positive control in HTS assays designed to identify novel anti-cancer agents that function by promoting programmed cell death.

Signaling Pathway: Staurosporine-Induced Apoptosis

Staurosporine triggers apoptosis through a complex signaling cascade that involves the activation of multiple protein kinases and caspases.[1][6] The diagram below illustrates a simplified pathway of Staurosporine-induced apoptosis.

Caption: Simplified signaling pathway of Staurosporine-induced apoptosis.

Data Presentation: Staurosporine-Induced Effects on Cell Lines

The following table summarizes the effective concentrations and observed effects of Staurosporine on various cell lines, as reported in the literature.

| Cell Line | Concentration | Incubation Time | Observed Effect |

| Human Corneal Endothelial Cells (HCEC) | 0.2 µM | 12-24 hours | Apoptosis, cell shedding, caspase-3 activation[6] |

| Murine Osteoblast MC3T3E-1 | Not specified | Not specified | Apoptosis, JNK1 and caspase-3 activation[1] |

| L1210/S | Not specified | 3 hours | Early apoptosis (caspase-dependent)[12] |

| L1210/0 | Not specified | 12 hours | Late apoptosis (caspase-independent)[12] |

| HCT-116 | 0.0481 µM (IC50) | 72 hours | Inhibition of cell viability[3] |

| A549 | 1-100 nM | Not specified | Decreased cell viability[13] |

| U937 | 12-200 nM | 2-24 hours | Homotypic cellular aggregation[14] |

Experimental Protocol: Induction of Apoptosis in Cell Culture

This protocol provides a general guideline for inducing apoptosis in mammalian cell lines using Staurosporine. The optimal concentration and incubation time should be determined empirically for each cell line.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Staurosporine (1 mg/ml stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Apoptosis detection assay kit (e.g., Caspase-3/7 activity assay, Annexin V staining)

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Staurosporine Treatment:

-

Prepare a working stock of Staurosporine in complete cell culture medium. A final concentration of 1 µM is a common starting point.[2][15]

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of Staurosporine.

-

Include a vehicle control (DMSO) at the same final concentration as in the Staurosporine-treated wells.

-

-

Incubation:

-

Apoptosis Detection:

-

Following incubation, harvest the cells and proceed with the chosen apoptosis detection assay according to the manufacturer's instructions.

-

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. A decrease in metabolic activity is indicative of cell death.

Materials:

-

Cells treated with Staurosporine as described above.

-

MTT solution (5 mg/ml in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

Microplate reader

Procedure:

-

MTT Addition:

-

Following the Staurosporine treatment period, add MTT solution to each well to a final concentration of 0.5 mg/ml.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Conclusion

Staurosporine is a versatile and indispensable tool for high-throughput screening assays in drug discovery. Its well-characterized activity as a broad-spectrum kinase inhibitor and a potent inducer of apoptosis makes it an ideal control for both biochemical and cell-based screening campaigns. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize Staurosporine in their HTS workflows.

References

- 1. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis By Treatment Staurosporine [bdbiosciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Staurosporine-based binding assay for testing the affinity of compounds to protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. glycoprotein-b-485-492.com [glycoprotein-b-485-492.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Staurosporine | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]

- 12. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols: Remdesivir Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable for its activity against a range of RNA viruses.[1][2] It is a monophosphoramidate prodrug of an adenosine analog.[3] This document provides detailed protocols for the preparation and storage of Remdesivir solutions for research purposes, along with a summary of its physicochemical properties and mechanism of action.

Chemical and Physical Properties

Remdesivir is supplied as a white to off-white or yellow crystalline solid.[1][4]

| Property | Value |

| Molecular Formula | C27H35N6O8P[5] |

| Molecular Weight | 602.6 g/mol [5] |

| CAS Number | 1809249-37-3[6] |

| Appearance | White to off-white to yellow crystalline solid[1][4] |

Solubility

Remdesivir is sparingly soluble in aqueous solutions and exhibits higher solubility in organic solvents.[1][7]

| Solvent | Solubility |

| DMSO | 100 mg/mL (165.95 mM)[3] |

| Ethanol | 25 mg/mL (41.48 mM)[3] |

| Methanol | Completely soluble[1] |

| Water | Insoluble[3] |

| DMSO:PBS (pH 7.2) 1:5 Solution | Approximately 0.16 mg/mL (for GS-441524, the parent nucleoside)[7] |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve Remdesivir in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[7]

Experimental Protocols

Aseptic technique should be used when preparing solutions for cell-based assays or animal studies.[8]

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

Remdesivir lyophilized powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Equilibrate the Remdesivir vial to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of Remdesivir. For example, to a 5 mg vial of Remdesivir (MW: 602.58 g/mol ), add 829.7 µL of DMSO.

-

Vortex briefly to dissolve the powder completely. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

-

Remdesivir stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Thaw an aliquot of the Remdesivir stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Reconstitution and Dilution for In Vivo Administration (Adapted from Clinical Protocols)

This protocol is adapted from intravenous administration guidelines and should be optimized for specific animal models and routes of administration.

Materials:

-

Remdesivir for injection (lyophilized powder)

-

Sterile Water for Injection

-

0.9% Sodium Chloride Injection, USP (Normal Saline)

-

Sterile syringes and needles

Procedure:

-

Reconstitution:

-

Aseptically add 19 mL of Sterile Water for Injection to a 100 mg vial of Remdesivir lyophilized powder.[9]

-

Immediately shake the vial for 30 seconds.[9]

-

Allow the contents to settle for 2 to 3 minutes to yield a clear solution.[9]

-

The reconstituted solution will have a concentration of 5 mg/mL.[9][10]

-

-

Dilution:

-

The reconstituted solution must be further diluted in 0.9% sodium chloride injection before administration.[8][9]

-

Withdraw the required volume of the reconstituted Remdesivir solution from the vial.

-

Transfer the withdrawn volume into an infusion bag containing 0.9% sodium chloride injection.[8] The final concentration for clinical use is often 1.25 mg/mL.[8]

-

Gently invert the bag 20 times to mix the solution. Do not shake.[8]

-

Storage and Stability

Proper storage is crucial to maintain the integrity of Remdesivir.

| Form | Storage Temperature | Stability |

| Lyophilized Powder | Below 30°C (86°F)[11] or at -20°C[4] | ≥ 4 years at -20°C[7] |

| Reconstituted Solution (5 mg/mL) | Use immediately for further dilution[8][11] | Total storage before administration should not exceed 4 hours at room temperature or 24 hours at 2°C to 8°C[12] |

| Diluted Infusion Solution | 20°C to 25°C (68°F to 77°F) | 24 hours[8] |

| 2°C to 8°C (36°F to 46°F) | 48 hours[8] |

Note: Remdesivir for injection contains no preservative; therefore, any unused portion of a single-dose vial should be discarded after a diluted solution is prepared.[8][11]

Mechanism of Action

Remdesivir is a prodrug that is metabolized within cells to its active form, an adenosine triphosphate (ATP) analog (GS-443902).[13][14] This active metabolite acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[2][15] GS-443902 competes with the natural ATP substrate for incorporation into nascent viral RNA chains.[13] Once incorporated, it leads to delayed chain termination, thereby disrupting the synthesis of viral RNA.[14][16]

Mechanism of Action Diagram

Caption: Mechanism of action of Remdesivir.

References

- 1. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. gilead.com [gilead.com]

- 9. nhia.org [nhia.org]

- 10. nhia.org [nhia.org]

- 11. For HCP's | Veklury® (remdesivir) Storage and Stability of Lyophilized Powder [askgileadmedical.com]

- 12. comms.tbrhsc.net [comms.tbrhsc.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Structural visualizations illuminate remdesivir's mechanism of action | EurekAlert! [eurekalert.org]

Application Notes and Protocols for DAPI in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a well-established, blue-emitting fluorescent stain that is widely used for visualizing cell nuclei and chromosomes.[1] It exhibits a strong affinity for the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[2][3] Upon binding to DNA, the fluorescence quantum yield of DAPI increases approximately 20-fold, resulting in a bright and specific nuclear signal with minimal background fluorescence.[2][4] This characteristic, combined with its ease of use, makes DAPI an indispensable tool for a variety of applications in fluorescence microscopy, including cell counting, analysis of nuclear morphology, apoptosis detection, and cell cycle analysis.[5][6]

Mechanism of Action

DAPI binds to the minor groove of double-stranded DNA, with a preference for A-T rich regions.[6] This interaction is non-intercalative and results in a significant enhancement of its fluorescence. While DAPI can also bind to RNA, the resulting fluorescence is weaker and its emission maximum is shifted to around 500 nm.[7]

Caption: DAPI binds to A-T rich regions of dsDNA, leading to fluorescence.

Quantitative Data

A summary of the key photophysical properties of DAPI is presented in the table below for easy reference and comparison.

| Property | Value |

| Excitation Maximum (DNA-bound) | ~358 nm[5][7] |

| Emission Maximum (DNA-bound) | ~461 nm[5][7] |

| Molar Extinction Coefficient (ε) | 27,000 cm⁻¹M⁻¹[2] |

| Quantum Yield (Φ) (DNA-bound) | ~0.58[2] |

| Solubility | Soluble in water (DAPI dilactate is more soluble) and DMF[1][8] |

Experimental Protocols

Staining of Fixed Adherent Cells

This protocol is suitable for staining the nuclei of adherent cells grown on coverslips or in culture plates.

Materials:

-

Cells grown on coverslips or in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)[1]

-

Mounting medium (antifade recommended)[9]

Workflow Diagram:

Caption: Workflow for DAPI staining of fixed adherent cells.

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips or in an appropriate cell culture plate.

-

Washing: Gently wash the cells once with PBS to remove culture medium.[5]

-

Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[5]

-

Washing: Wash the cells twice with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[5] This step is crucial for allowing DAPI to enter the nucleus.

-

Washing: Wash the cells twice with PBS for 5 minutes each.

-

DAPI Staining: Prepare a working solution of DAPI in PBS (typically 0.1-1 µg/mL).[10] Add the DAPI solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[1][9]

-

Final Washes: Remove the DAPI solution and wash the cells 2-3 times with PBS to reduce background fluorescence.[1]

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation ~358 nm, Emission ~461 nm).[10]

Staining of Live Cells

DAPI is generally cell-impermeant but can be used to stain live cells, although higher concentrations and longer incubation times may be required.[7] Note that DAPI can be toxic to live cells with prolonged exposure.[5]

Materials:

-

Live cells in culture medium

-

DAPI stock solution

-

Phosphate-Buffered Saline (PBS) or culture medium for dilution

Procedure:

-

Prepare DAPI Solution: Prepare a working solution of DAPI in pre-warmed culture medium or PBS at a concentration of 0.1-1 µg/mL.[10]

-

Staining: Add the DAPI working solution directly to the live cell culture.

-

Incubation: Incubate the cells at 37°C for 10-15 minutes.[10]

-

Washing: Gently wash the cells with fresh, pre-warmed PBS or culture medium to minimize background fluorescence.[10]

-

Imaging: Immediately image the cells using a fluorescence microscope with a DAPI filter set.[10]

DAPI as a Counterstain in Immunofluorescence

DAPI is an excellent counterstain for multicolor immunofluorescence experiments due to its distinct blue fluorescence, which provides a clear contrast to green, yellow, and red fluorophores.[9]

Workflow Diagram:

Caption: DAPI counterstaining workflow in immunofluorescence.

Procedure:

-

Perform your standard immunofluorescence protocol, including fixation, permeabilization, blocking, and primary and secondary antibody incubations.

-

After the final wash step following the secondary antibody incubation, proceed with DAPI counterstaining.

-

DAPI Incubation: Incubate the samples with a DAPI working solution (0.1-1 µg/mL in PBS) for 5 minutes at room temperature in the dark.[11]

-

Final Wash: Rinse the samples once with PBS.[11]

-

Mounting and Imaging: Mount the samples and proceed with imaging.

Applications in Drug Development and Research

-

Cell Cycle Analysis: The intensity of DAPI fluorescence is proportional to the amount of DNA, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle by flow cytometry.[6]

-

Apoptosis Detection: DAPI staining can reveal characteristic changes in nuclear morphology associated with apoptosis, such as chromatin condensation and nuclear fragmentation.[5]

-

Mycoplasma Detection: DAPI can be used to detect mycoplasma contamination in cell cultures, as the mycoplasma DNA will appear as small fluorescent dots outside of the cell nuclei.[6]

-